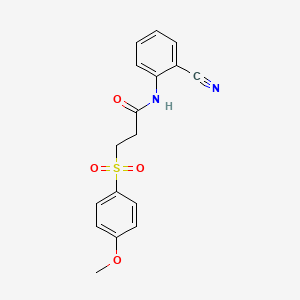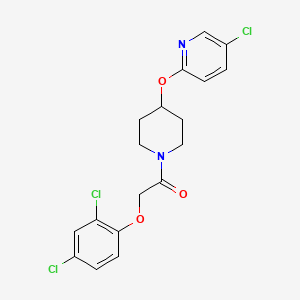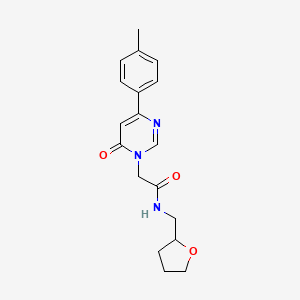
(E)-3-(furan-2-yl)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(furan-2-yl)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of (E)-3-(furan-2-yl)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)acrylamide involves the inhibition of various signaling pathways involved in cancer cell survival and proliferation. This compound targets the PI3K/Akt/mTOR pathway, which plays a critical role in cancer cell survival and growth.
Biochemical and Physiological Effects:
Studies have shown that (E)-3-(furan-2-yl)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)acrylamide exhibits significant biochemical and physiological effects. This compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth in various cancer cell lines. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the major advantages of using (E)-3-(furan-2-yl)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)acrylamide in lab experiments is its high purity and good yield. This compound is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for the research of (E)-3-(furan-2-yl)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)acrylamide. One direction is to further investigate its anticancer properties and potential use as a therapeutic agent for cancer treatment. Another direction is to explore its potential applications in other fields, such as neuroprotection and cardiovascular disease. Additionally, further studies are needed to evaluate the safety and toxicity of this compound in vivo.
Synthesis Methods
The synthesis of (E)-3-(furan-2-yl)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)acrylamide involves the reaction of furan-2-carbaldehyde, 3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-amine, and acryloyl chloride in the presence of a base such as triethylamine. The product is obtained in good yield and high purity through column chromatography.
Scientific Research Applications
(E)-3-(furan-2-yl)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)acrylamide has shown promising results in various scientific research applications. One of the major applications is in the field of cancer research. Studies have shown that this compound exhibits anticancer activity by inducing apoptosis and inhibiting the growth of cancer cells.
properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-11(2)13(8-18-10-15-9-16-18)17-14(19)6-5-12-4-3-7-20-12/h3-7,9-11,13H,8H2,1-2H3,(H,17,19)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYPVHMBEDDFDT-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=NC=N1)NC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(CN1C=NC=N1)NC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-[[2-Cyano-4-methyl-5-[[4-[[2-(methylamino)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]indol-1-yl]methyl]-1-bicyclo[1.1.1]pentanyl]formamide](/img/structure/B2794154.png)
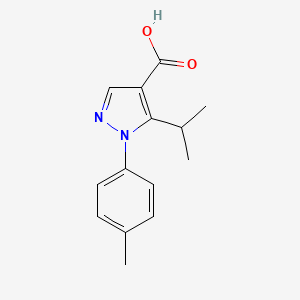
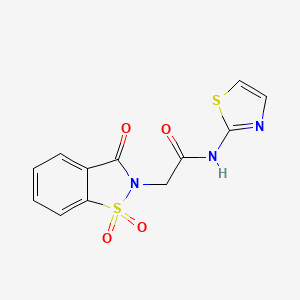

![7-[1,1'-Biphenyl]-4-yl-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2794159.png)

![5-[(3,4-dichlorophenyl)methoxy]-2-(3,4-dihydro-2H-quinolin-1-ylmethyl)pyran-4-one](/img/structure/B2794162.png)
![1-[4-Chloro-3-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B2794165.png)
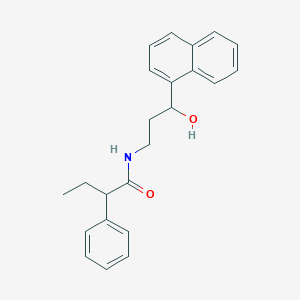
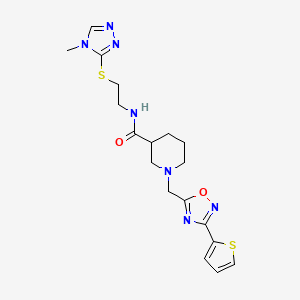
![Ethyl 2-(2-((2-(dimethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2794169.png)
